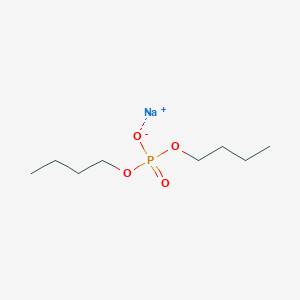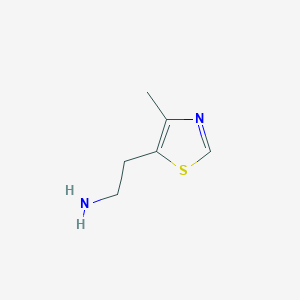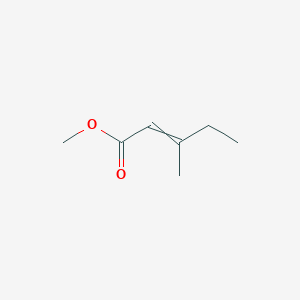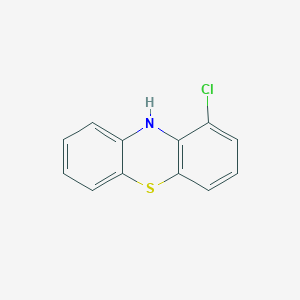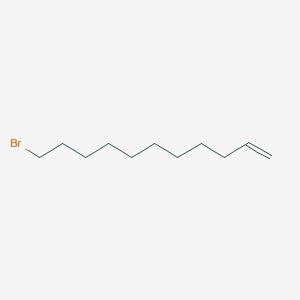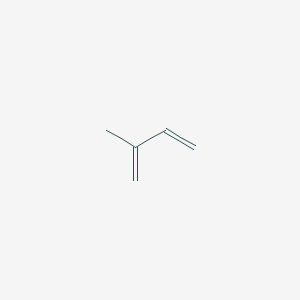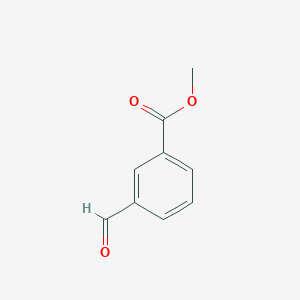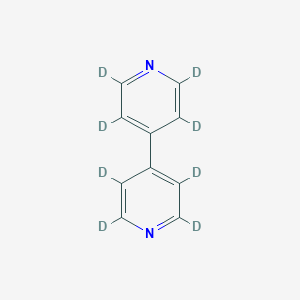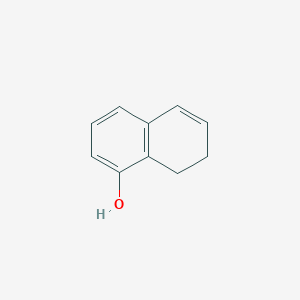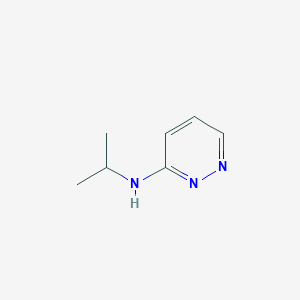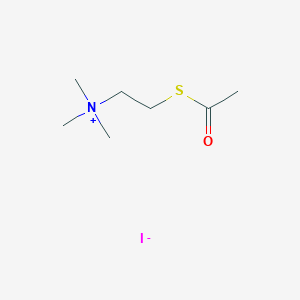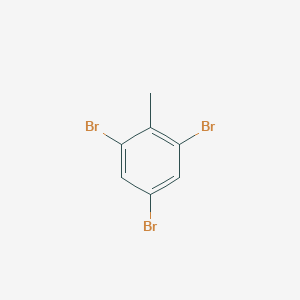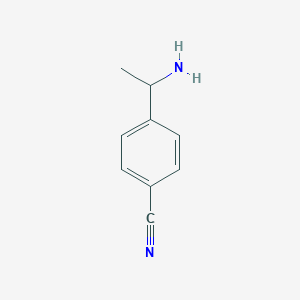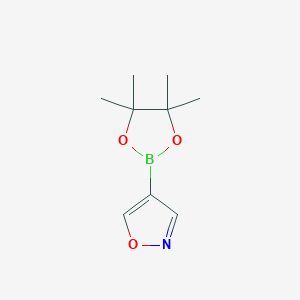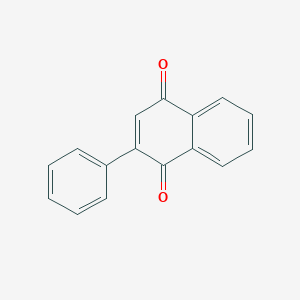
2-Phenyl-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,4-naphthoquinone, also known as PQQ, is a redox cofactor that is involved in various biological and physiological processes. It was first discovered in 1979 as a growth factor for bacteria, and later found to be present in various plants and animals. PQQ has been the subject of numerous studies due to its potential therapeutic properties and its role in cellular metabolism.
作用机制
2-Phenyl-1,4-naphthoquinone functions as a redox cofactor by accepting and donating electrons in various biochemical reactions. It has been found to play a role in the regulation of gene expression, as well as the activation of various signaling pathways. 2-Phenyl-1,4-naphthoquinone has also been shown to stimulate the growth of certain bacteria and promote the development of new mitochondria in cells.
生化和生理效应
2-Phenyl-1,4-naphthoquinone has been found to have various biochemical and physiological effects, including its ability to improve cognitive function, enhance mitochondrial function, and reduce inflammation. It has also been shown to have potential benefits for cardiovascular health, as well as its ability to protect against oxidative stress and DNA damage.
实验室实验的优点和局限性
One advantage of using 2-Phenyl-1,4-naphthoquinone in lab experiments is its ability to act as a redox cofactor in various enzymatic reactions. It is also relatively stable and can be easily synthesized or obtained from natural sources. However, one limitation is that 2-Phenyl-1,4-naphthoquinone can be expensive and difficult to obtain in large quantities, which may limit its use in certain experiments.
未来方向
There are numerous future directions for research on 2-Phenyl-1,4-naphthoquinone, including its potential use as a therapeutic agent for various diseases and conditions. Further studies are needed to better understand its mechanisms of action, as well as its potential interactions with other molecules and compounds. 2-Phenyl-1,4-naphthoquinone may also have applications in the fields of biotechnology and agriculture, such as its use as a growth factor for bacteria and plants.
合成方法
2-Phenyl-1,4-naphthoquinone can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 2,3-dimethoxybenzaldehyde with 4-hydroxy-2-methyl-1,4-naphthoquinone, while microbial fermentation involves the use of bacteria such as Gluconobacter oxydans and Methylobacterium extorquens.
科学研究应用
2-Phenyl-1,4-naphthoquinone has been found to have various scientific research applications, including its use as a redox cofactor in enzymes such as glucose dehydrogenase and alcohol dehydrogenase. It has also been studied for its potential neuroprotective and antioxidant properties, as well as its role in cellular energy production and mitochondrial function.
属性
CAS 编号 |
2348-77-8 |
|---|---|
产品名称 |
2-Phenyl-1,4-naphthoquinone |
分子式 |
C16H10O2 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
2-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-10H |
InChI 键 |
CIDYIYSNDAJNGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
其他 CAS 编号 |
2348-77-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



